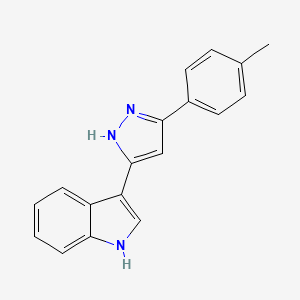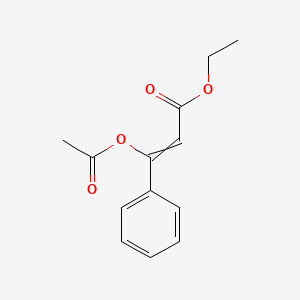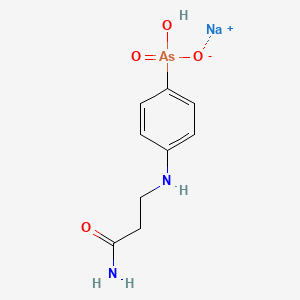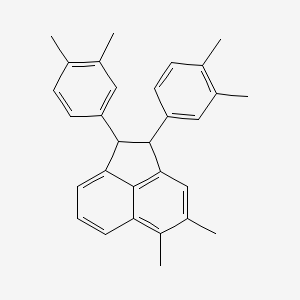
Dimethoxy-lambda~5~-phosphanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy-lambda~5~-phosphanetriol is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes two methoxy groups and a lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy-lambda~5~-phosphanetriol typically involves the reaction of phosphorus trichloride with methanol under controlled conditions. The reaction proceeds as follows:
PCl3+3CH3OH→P(OCH3)3+3HCl
In this reaction, phosphorus trichloride reacts with methanol to form trimethyl phosphite and hydrochloric acid. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxy-lambda~5~-phosphanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used to replace methoxy groups with halogens.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Halogenated phosphates.
Wissenschaftliche Forschungsanwendungen
Dimethoxy-lambda~5~-phosphanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Dimethoxy-lambda~5~-phosphanetriol involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming complexes that can catalyze chemical reactions. In biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl phosphite
- Phosphonic acids
- Phosphines
Uniqueness
Dimethoxy-lambda~5~-phosphanetriol is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
63614-98-2 |
|---|---|
Molekularformel |
C2H9O5P |
Molekulargewicht |
144.06 g/mol |
IUPAC-Name |
trihydroxy(dimethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2H9O5P/c1-6-8(3,4,5)7-2/h3-5H,1-2H3 |
InChI-Schlüssel |
BWERWUICKLNNID-UHFFFAOYSA-N |
Kanonische SMILES |
COP(O)(O)(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)


![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)

![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)



![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
